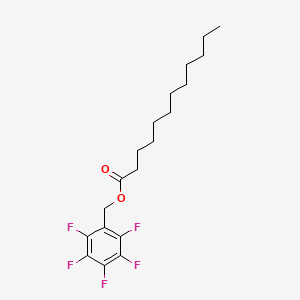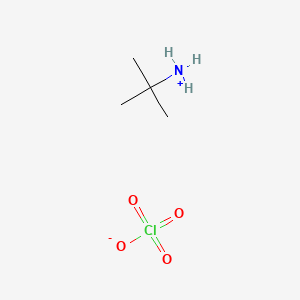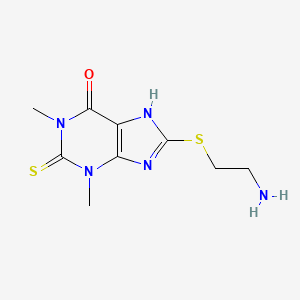![molecular formula C6H3Cl2NOS B14720108 1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene CAS No. 21250-20-4](/img/structure/B14720108.png)
1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene is a chemical compound that belongs to the class of disubstituted benzenes It is characterized by the presence of two chlorine atoms and a sulfonamide group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene typically involves the chlorination of benzene followed by the introduction of the sulfonamide group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where benzene is treated with chlorine gas in the presence of a catalyst. The sulfonamide group is then introduced through a subsequent reaction step, which may involve the use of sulfur-containing reagents under controlled conditions.
化学反应分析
Types of Reactions
1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenes depending on the nucleophile used.
科学研究应用
1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorine atoms may also play a role in the compound’s reactivity and interaction with biological molecules.
相似化合物的比较
Similar Compounds
1,2-Dichlorobenzene: Lacks the sulfonamide group, making it less reactive in certain biological contexts.
4-Chloro-2-nitroaniline: Contains a nitro group instead of the sulfonamide group, leading to different chemical properties and reactivity.
2,4-Dichlorobenzene sulfonamide: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene is unique due to the presence of both chlorine atoms and the sulfonamide group, which confer distinct chemical and biological properties
属性
CAS 编号 |
21250-20-4 |
|---|---|
分子式 |
C6H3Cl2NOS |
分子量 |
208.06 g/mol |
IUPAC 名称 |
1,2-dichloro-4-(sulfinylamino)benzene |
InChI |
InChI=1S/C6H3Cl2NOS/c7-5-2-1-4(9-11-10)3-6(5)8/h1-3H |
InChI 键 |
ICMPKYSDIZJHDV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N=S=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


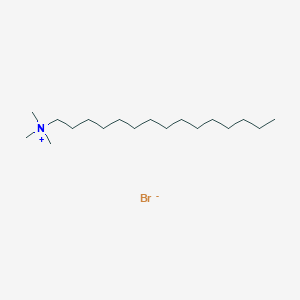

![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)
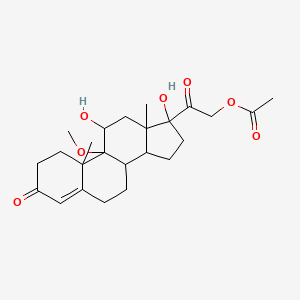

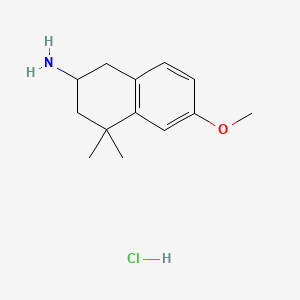
![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)
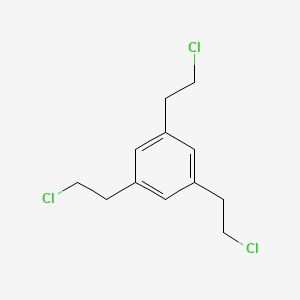
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid](/img/structure/B14720086.png)


